3,4-Dichloro Trazodone Hydrochloride
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Overview
Description
3,4-Dichloro Trazodone Hydrochloride is a derivative of trazodone, a second-generation non-tricyclic antidepressant. Trazodone is primarily used to treat major depressive disorder and other emotional disorders. The compound is known for its ability to inhibit serotonin uptake, making it effective in treating conditions related to depressive disorders .
Preparation Methods
The synthesis of 3,4-Dichloro Trazodone Hydrochloride involves several steps. One common method includes mixing N-(3-chlorophenyl)-N’-(3-chloropropyl)-piperazine hydrochloride with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in a solvent. An alkali is then added, and the mixture is heated and refluxed. The reaction mixture is filtered, and the product is crystallized to obtain trazodone. This trazodone is then reacted with hydrochloric acid to form trazodone hydrochloride .
Chemical Reactions Analysis
3,4-Dichloro Trazodone Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the compound’s structure, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly involving halogens, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
3,4-Dichloro Trazodone Hydrochloride has several scientific research applications:
Mechanism of Action
3,4-Dichloro Trazodone Hydrochloride exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation. It acts as a serotonin receptor antagonist and reuptake inhibitor (SARI), which increases serotonin levels in the brain. This action helps alleviate symptoms of depression and other mood disorders. The compound also affects histamine and adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
3,4-Dichloro Trazodone Hydrochloride is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:
Trazodone: The parent compound, used widely as an antidepressant.
Vilazodone: An SSRI and partial agonist of the serotonin 5-HT1A receptor, used to treat major depressive disorder.
Nefazodone: Another SARI, similar to trazodone but with a different side effect profile.
Mirtazapine: An atypical antidepressant that also affects serotonin and norepinephrine levels.
These compounds share some pharmacological properties but differ in their specific mechanisms of action and side effect profiles, making this compound a unique and valuable compound in the field of psychopharmacology .
Properties
IUPAC Name |
2-[3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFSJMSILCVNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747611 |
Source
|
Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263278-79-0 |
Source
|
Record name | 2-{3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-[4-(3,4-Dichlorphenyl)-1-piperazinyl]propyl]-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-on Hydrochlorid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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